4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one
Beschreibung
4-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine moiety substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 6-chloro-substituted coumarin core. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties .
Eigenschaften
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chlorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c23-17-2-4-19-18(11-17)16(10-22(26)29-19)13-25-7-5-24(6-8-25)12-15-1-3-20-21(9-15)28-14-27-20/h1-4,9-11H,5-8,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCMQAJJCWODLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=C4C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Related compounds have been found to influence gaba-ergic neurotransmission in the brain.
Mode of Action
It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain. This could involve the compound binding to GABA receptors, thereby modulating the activity of these receptors and influencing the overall neurotransmission process.
Biochemical Pathways
Given its potential influence on gaba-ergic neurotransmission, it may impact pathways related to the synthesis, release, and reuptake of GABA, a key inhibitory neurotransmitter in the central nervous system.
Pharmacokinetics
It is known that similar compounds have high gi absorption, are bbb permeant, and are substrates for p-gp. These properties suggest that the compound may have good bioavailability.
Result of Action
Based on its potential influence on gaba-ergic neurotransmission, it may lead to changes in neuronal excitability and synaptic transmission, potentially impacting processes such as mood regulation, sleep, and seizure activity.
Biologische Aktivität
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one is a complex organic molecule that has garnered significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its neuropharmacological effects, mechanisms of action, and potential applications in treating various conditions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a chromone core, which are key to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
1. Neuropharmacological Effects
The compound has been shown to influence GABAergic neurotransmission , which is critical for regulating neuronal excitability. In animal models, it demonstrated significant protective effects against seizures induced by maximal electroshock tests (MES) and pentylenetetrazole (PTZ) .
2. Antidepressant Activity
In addition to its anticonvulsant properties, this compound has exhibited antidepressant activity in various preclinical studies. It did not show significant toxicity at effective doses, suggesting a favorable safety profile .
3. Cytotoxic Effects
Preliminary studies indicate potential cytotoxic effects against cancer cell lines. The compound's structural components may facilitate interactions with cellular targets involved in cancer progression .
Anticonvulsant Activity
In a study evaluating the anticonvulsant effects of the compound:
- Dosage : At a dose of 100 mg/kg in a pilocarpine-induced model of status epilepticus (SE), it provided approximately 50% protection against seizures.
- Mechanism : The proposed mechanism involves modulation of GABA receptors, enhancing inhibitory neurotransmission in the brain .
Antidepressant Activity
In behavioral assays:
- The compound was tested using the forced swim test and tail suspension test in mice.
- Results indicated a significant reduction in immobility time, suggesting antidepressant-like effects .
Cytotoxicity Studies
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells):
- The compound exhibited cytotoxicity with IC50 values indicating effective concentration levels for inhibition.
- Further studies are required to elucidate the specific pathways affected by the compound .
Data Tables
Case Studies
Several case studies have highlighted the potential of compounds similar to 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one:
- Neuropharmacology : A study focused on similar chromone derivatives showed enhanced GABA receptor activity leading to reduced seizure activity in rodent models.
- Cancer Research : Compounds containing dioxole and piperazine moieties have been linked to apoptosis in cancer cells through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Coumarin Modifications: The target compound’s 6-Cl substitution contrasts with 7-OCH₃ or 7-CH₃ in analogs, which may alter electronic properties and lipophilicity. The absence of a 7-substituent (e.g., OCH₃ or CH₃) in the target compound could reduce steric hindrance, improving binding to flat aromatic receptors .
Piperazine Substituents :
- The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound differs from the benzo[d]oxazol-2-yl or aryl groups (e.g., 2-chlorophenyl) in other piperazine derivatives. The dioxole group’s electron-donating nature may enhance π-π stacking interactions compared to electron-withdrawing substituents like chlorophenyl .
- The methylene (-CH₂-) linker between benzodioxole and piperazine in the target compound provides greater conformational flexibility than the oxygen-linked analogs in .
Melting points for HCl salts of related compounds range from 164–185°C, suggesting the target compound’s salt form would likely fall within this range .
Spectroscopic and Analytical Comparisons
- 1H-NMR : The benzo[d][1,3]dioxole protons typically resonate at δ 5.9–6.1 ppm (OCH₂O), while coumarin’s C3 proton (δ ~6.3 ppm) and carbonyl group (δ ~160 ppm in 13C-NMR) are characteristic .
- Elemental Analysis : For benzodioxole-piperazine derivatives, experimental carbon (61–71%), hydrogen (5–7%), and nitrogen (3–5%) values align closely with theoretical calculations, indicating high purity .
Functional Implications
- Bioactivity : Although direct biological data for the target compound are unavailable, coumarins with piperazine moieties exhibit antitumor and anti-HIV activities . The 6-Cl substitution may enhance cytotoxicity, as seen in chlorinated coumarin analogs .
Q & A
Q. What are effective synthetic routes for 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one?
Methodological Answer: The synthesis of this compound typically involves multi-step protocols, including:
- Retrosynthetic analysis to identify feasible precursors (e.g., coupling benzo[d][1,3]dioxole derivatives with piperazine-containing intermediates) .
- Microwave-assisted reactions for efficient coupling steps, as demonstrated in analogous syntheses of benzimidazole-piperazine hybrids (e.g., using sulfuryl chloride and dimethylformamide under controlled conditions) .
- Purification via column chromatography and recrystallization, with solvent selection (e.g., ethanol or dimethylformamide) critical for yield optimization .
Q. What solvents and reaction conditions optimize yield during synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving piperazine derivatives. Ethanol is preferred for recrystallization due to its low toxicity and compatibility with nitrogen-containing heterocycles .
- Temperature control : Reactions involving acid chlorides (e.g., benzoyl chloride) require anhydrous conditions at 80–100°C to minimize side products .
- Catalytic additives : Trace amounts of potassium carbonate or triethylamine improve coupling efficiency in nucleophilic aromatic substitution steps .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry of substitutions (e.g., distinguishing between piperazine N-methylation and chromenone C-6 chloro positions) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies residual solvents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula accuracy, particularly for complex heterocycles .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding affinities?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin or dopamine transporters), leveraging the compound’s piperazine and benzodioxole motifs for target prioritization .
- Pharmacophore mapping : Identify critical functional groups (e.g., the chloro-chromenone moiety) for hydrogen bonding or hydrophobic interactions, guided by structural analogs in toxicology databases (e.g., EPA DSSTox) .
- ADMET prediction : Tools like SwissADME evaluate metabolic stability and blood-brain barrier permeability, informing in vivo study design .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability limitations (e.g., poor solubility or rapid hepatic clearance) .
- Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites, which may explain discrepancies in activity .
- Dose-response optimization : Adjust dosing regimens based on allometric scaling from in vitro IC₅₀ values to achieve therapeutic plasma concentrations .
Q. How does structural modification influence pharmacokinetic properties?
Methodological Answer:
- Piperazine ring substitution : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) enhances aqueous solubility but may reduce CNS penetration .
- Chromenone core optimization : Fluorination at the C-6 position (replacing chlorine) improves metabolic stability, as shown in related coumarin derivatives .
- Benzodioxole bioisosteres : Replace benzodioxole with trifluoromethyl or pyridine rings to modulate cytochrome P450 interactions and reduce off-target effects .
Q. What experimental frameworks assess ecological impact during preclinical development?
Methodological Answer:
- Environmental fate studies : Evaluate biodegradation (OECD 301F test) and bioaccumulation potential (logP calculations) to comply with REACH regulations .
- Ecotoxicology assays : Use Daphnia magna or algae models to determine EC₅₀ values for aquatic toxicity, guided by the compound’s octanol-water partition coefficient (logP ≈ 3.5) .
- Lifecycle analysis : Track synthetic byproducts (e.g., chlorinated intermediates) using GC-MS to mitigate hazardous waste generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
